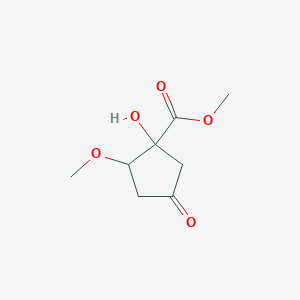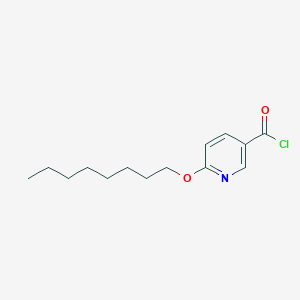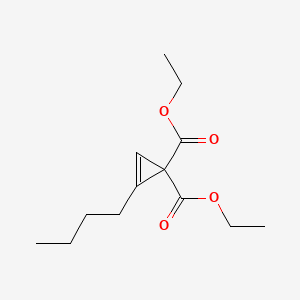![molecular formula C22H30O2Si B14293544 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 113423-54-4](/img/structure/B14293544.png)
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound known for its applications in synthetic organic chemistry. This compound is characterized by the presence of a hexenol group and a silyl ether group, which makes it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the protection of the hydroxyl group of 5-Hexen-1-ol using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexenol group to a single bond, forming hexanol derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to substitute the silyl ether group.
Major Products
The major products formed from these reactions include hexanol derivatives, aldehydes, carboxylic acids, and various substituted silyl ethers.
Applications De Recherche Scientifique
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of tetrahydropyran rings through cyclization reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- primarily involves its role as a protecting group in organic synthesis. The silyl ether group protects the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other functional groups. The compound’s molecular targets and pathways are related to its ability to undergo various chemical reactions, facilitating the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexen-1-ol: The parent compound without the silyl ether group.
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: A similar compound with a different substitution pattern.
Uniqueness
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the silyl ether group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry, particularly in the formation of complex molecules.
Propriétés
Numéro CAS |
113423-54-4 |
|---|---|
Formule moléculaire |
C22H30O2Si |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
4-[tert-butyl(diphenyl)silyl]oxyhex-5-en-1-ol |
InChI |
InChI=1S/C22H30O2Si/c1-5-19(13-12-18-23)24-25(22(2,3)4,20-14-8-6-9-15-20)21-16-10-7-11-17-21/h5-11,14-17,19,23H,1,12-13,18H2,2-4H3 |
Clé InChI |
RZHCDBJCEUNYOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCCO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

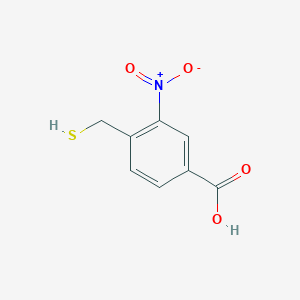

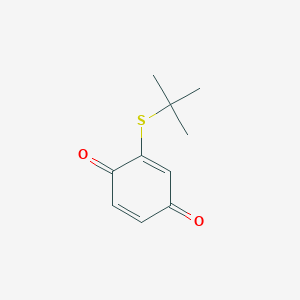
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)

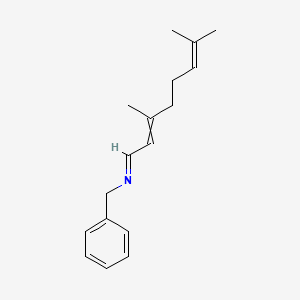

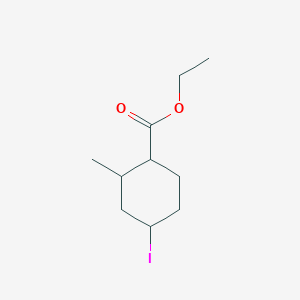
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
